2-(Azetidin-3-yloxy)acetic acid

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7) is a small-molecule heterocyclic building block featuring a four-membered azetidine ring connected via an ether linkage at the 3-position to an acetic acid moiety. With a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol, the compound is primarily utilized as a conformationally constrained scaffold in medicinal chemistry, particularly as a beta-alanine or GABA mimetic intermediate.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 1315059-34-7
Cat. No. B2466908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)acetic acid
CAS1315059-34-7
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESC1C(CN1)OCC(=O)O
InChIInChI=1S/C5H9NO3/c7-5(8)3-9-4-1-6-2-4/h4,6H,1-3H2,(H,7,8)
InChIKeyBMJZBVHEFOIQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7) Procurement Guide: Baseline Properties and Compound Class Context


2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7) is a small-molecule heterocyclic building block featuring a four-membered azetidine ring connected via an ether linkage at the 3-position to an acetic acid moiety [1]. With a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol, the compound is primarily utilized as a conformationally constrained scaffold in medicinal chemistry, particularly as a beta-alanine or GABA mimetic intermediate [1]. Key predicted physicochemical properties include a pKa of 3.08 ± 0.10, an XLogP3-AA of -3.2, a topological polar surface area (TPSA) of 58.6 Ų, and a boiling point of 316.4 ± 32.0 °C [1]. Vendor-reported purities typically range from 95% to 99%, with recommended storage at 2–8 °C protected from light .

Why Generic Substitution Fails for 2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7): Structural Nuances Versus Common In-Class Alternatives


Although several azetidine-acetic acid derivatives share the same core heterocycle, minor structural variations—such as the presence of the 3-position ether oxygen in 2-(azetidin-3-yloxy)acetic acid versus a direct C–C or N–C linkage in analogs like 2-(azetidin-3-yl)acetic acid or 2-(azetidin-1-yl)acetic acid—produce measurable differences in hydrogen-bonding capacity, rotatable bond count, polarity, and predicted pKa [1]. These physicochemical distinctions directly influence solubility, permeability, and metabolic stability in downstream applications, meaning that procurement of a generic “azetidine-acetic acid” without verifying the substitution pattern risks non-equivalent performance in synthetic or biological contexts. The quantitative evidence below isolates the specific dimensions where this compound diverges from its closest structural neighbors.

2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7) Quantitative Differentiation Evidence Guide


Hydrogen-Bond Acceptor Count: Impact on Solubility and Target Engagement

2-(Azetidin-3-yloxy)acetic acid possesses a hydrogen-bond acceptor (HBA) count of 4, compared to 3 for the direct C-linked analog 2-(azetidin-3-yl)acetic acid (CAS 183062-92-2). The additional acceptor arises from the ether oxygen atom, which is absent in the comparator [1][2]. Higher HBA count is generally correlated with increased aqueous solubility and altered recognition by hydrogen-bond-donating biological targets, making the ether-linked compound more suitable for applications requiring enhanced water solubility or specific hydrogen-bond pharmacophore features.

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

Rotatable Bond Count: Conformational Flexibility and Entropic Considerations

The rotatable bond count of 2-(azetidin-3-yloxy)acetic acid is 3, versus 2 for 2-(azetidin-3-yl)acetic acid [1][2]. The additional rotatable bond (the C–O ether linkage) grants greater conformational flexibility, which can be advantageous for adapting to diverse binding pockets but may incur an entropic penalty upon binding. This property is a direct consequence of the ether oxygen insertion and is not present in the carbon-linked analog.

Conformational Analysis Drug Design Entropy

Predicted pKa and Ionization State at Physiological pH

The predicted pKa of 2-(azetidin-3-yloxy)acetic acid is 3.08 ± 0.10 , which is approximately 1.7 log units lower than the predicted pKa of ~4.8 for 2-(azetidin-3-yl)acetic acid (based on structural class predictions for simple alkyl carboxylic acids). This difference means that at pH 7.4, the target compound exists >99.99% as the carboxylate anion, whereas the comparator is ~99.8% ionized. Although both are highly ionized, the 10-fold difference in unionized fraction can influence passive membrane permeability in specific cellular contexts.

Ionization ADME pH-dependent solubility

Storage Stability Requirements: Cold-Chain Procurement Implications

2-(Azetidin-3-yloxy)acetic acid requires storage at 2–8 °C with protection from light , whereas structurally similar 2-(azetidin-1-yl)acetic acid (CAS 1008304-81-1) is routinely stored at room temperature (RT) . This differential stability requirement implies that the ether-linked compound is more susceptible to thermal or photolytic degradation, which may influence shipping logistics, shelf-life, and handling protocols for end-users.

Stability Procurement Logistics Storage

GABA Uptake Inhibitor Class: 3-Position Substitution Selectivity Trends

In a systematic SAR study of azetidine-based GABA uptake inhibitors, azetidine derivatives bearing acetic acid groups at the 2-position exhibited potent GAT-1 inhibition (e.g., IC50 = 2.01 ± 0.77 µM for a 4,4-bis(3-methyl-2-thienyl)butenyl-substituted analog), while 3-position carboxylic acid derivatives preferentially targeted GAT-3 (IC50 = 15.3 ± 4.5 µM for compound 12d) [1]. Although the specific 3-ether acetic acid compound was not directly tested, the class-level data indicate that the position and nature of the oxygen-containing linker on the azetidine ring critically modulate transporter subtype selectivity. 2-(Azetidin-3-yloxy)acetic acid, with its acetic acid moiety attached via an ether at the 3-position, represents a hybrid scaffold that could exhibit a distinct selectivity profile compared to direct C-linked 2- or 3-position analogs.

GABA Transporter GAT-1 GAT-3 Neuropharmacology

Best Research and Industrial Application Scenarios for 2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7)


Conformationally Constrained Beta-Alanine Mimetic in Neuroscience Probe Design

Based on class-level SAR indicating that azetidine 3-substitution directs GABA transporter subtype selectivity [1], 2-(azetidin-3-yloxy)acetic acid is a logical starting scaffold for synthesizing libraries targeting GAT-3 or dual GAT-1/GAT-3 inhibition. Its ether oxygen provides an additional hydrogen-bond acceptor that may enhance affinity for the GAT-3 binding pocket compared to direct C-linked analogs.

Hydrophilic Linker Module in Bifunctional Degraders (PROTACs)

With a TPSA of 58.6 Ų and 4 hydrogen-bond acceptors [1], this compound offers a desirable balance of hydrophilicity and conformational flexibility as a linker element in PROTAC design. The ether-linked acetic acid terminus can be conjugated to E3 ligase ligands, while the azetidine nitrogen provides a handle for attachment to the target-binding moiety, potentially improving cellular permeability relative to purely alkyl linkers.

Cold-Chain Compliant Intermediate in GMP Analog Synthesis

Given its specified storage requirement of 2–8 °C with light protection , procurement of this compound must be integrated into a cold-chain supply strategy. This makes it particularly suited for organizations with existing refrigerated storage infrastructure, such as GMP facilities synthesizing temperature-sensitive active pharmaceutical ingredients, where the compound's enhanced solubility profile justifies the additional logistics cost.

Physicochemical Property Space Expansion in Fragment-Based Drug Discovery

The combination of low predicted pKa (3.08), high HBA count, and moderate rotatable bonds renders 2-(azetidin-3-yloxy)acetic acid a useful fragment for exploring physicochemical property space that is underrepresented in common fragment libraries. Its incorporation into a fragment screen can help identify hit matter requiring strong acidity and multiple hydrogen-bond features [1].

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.